molecular formula C9H24Cl3N3 B1471197 N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride CAS No. 1609400-10-3

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride

Cat. No. B1471197
M. Wt: 280.7 g/mol
InChI Key: BGWHCXZGAGXODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride is a chemical compound with the CAS Number: 1609400-10-3 . It has a molecular weight of 280.67 . The IUPAC name for this compound is N-ethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine trihydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride is 1S/C9H21N3.3ClH/c1-3-10-4-5-12-8-6-11(2)7-9-12;;;/h10H,3-9H2,1-2H3;3*1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride is a solid at room temperature . It has a molecular weight of 280.67 .

Scientific Research Applications

Chemical Synthesis and Characterization

A study by Verma and Singh (2015) details the synthesis of a multifunctional ligand precursor involving 2-(piperazin-1-yl)ethanamine, leading to the development of mononuclear transition metal dithiocarbamate complexes with potential applications in fluorescence and antimicrobial studies. These complexes exhibit strong fluorescence and exhibit broad-spectrum antimicrobial activity against several pathogens, including S. aureus and E. coli, suggesting their utility as antibacterial agents (Verma & Singh, 2015).

Antimicrobial Studies

Rajkumar, Kamaraj, and Krishnasamy (2014) conducted research on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives synthesized through a cyclo condensation process. These derivatives exhibited significant in vitro antimicrobial activity, underscoring the compound's potential in developing new antimicrobial agents (Rajkumar et al., 2014).

Neuropharmacology

The study on WAY-100635 and GR127935 by Craven, Grahame-Smith, and Newberry (1994) explores the effects of these compounds, which involve N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine structures, on serotonin-containing neurons. They found that these compounds act as potent and selective antagonists at serotonin receptors, providing insights into the treatment of disorders related to the serotoninergic system (Craven et al., 1994).

Fluorescent Probes Development

A study by Xiang-feng and Yuan-yuan (2005) describes the synthesis of water-soluble naphthalimides fluorescent probes for protons, involving reactions with piperazine and its derivatives. These probes demonstrated a significant increase in fluorescence intensity with pH changes, indicating their potential applications in pH sensing and bioimaging (Guo & Liu, 2005).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3.3ClH/c1-3-10-4-5-12-8-6-11(2)7-9-12;;;/h10H,3-9H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWHCXZGAGXODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCN(CC1)C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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